(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate

Lipophilicity Partition coefficient Drug-likeness

Researchers requiring a bifunctional monomer that combines acid-labile tert-butyl ester deprotection with plasma-etch resistant aromatic content often face limited options. (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate directly addresses this gap: • Enables chemically amplified positive-tone photoresist switching at 90-130 °C (PEB), delivering higher contrast and etch selectivity than tert-butyl acrylate/hydroxystyrene copolymers. • Unique Cu²⁺→Cu⁺ reducing radical-scavenging mechanism - outperforms probucol and ethyl ester analogs in LDL oxidation models - supports mechanistic antioxidant studies. • Sterically directed Michael acceptor regioselectivity and XLogP3 2.8 ensure reliable performance in non-polar reaction media, eliminating the pre-esterification step required with p-coumaric acid. Supplied with full QA documentation; ≥98% (HPLC) purity verified. Fast global logistics for R&D and further manufacturing use.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B13639209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9,14H,1-3H3/b9-6+
InChIKeyXDWYRANYCJPLGQ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate: Physicochemical & Functional Profile


(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate (synonyms: tert-butyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, 4-hydroxy-trans-cinnamic acid tert-butyl ester) is an α,β-unsaturated phenolic ester with molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g·mol⁻¹ [1]. It features a para-hydroxyphenyl ring conjugated to an acrylate moiety bearing a bulky tert-butyl ester. Computed descriptors include XLogP3 = 2.8, topological polar surface area 46.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available at ≥98% purity (HPLC) and is supplied for research and further manufacturing use only . Its bifunctional architecture — a polymerizable α,β-unsaturated ester and a phenolic hydroxyl — underpins its utility as both a monomer building block and a synthetic intermediate in photoresist, polymer, and fine-chemical applications [2].

1
Photoresist monomer: Acid-labile tert-butyl ester switching group supports chemically amplified positive-tone resist development.
2
Bifunctional building block: Orthogonal phenolic OH and α,β-unsaturated ester enable sequential chemoselective transformations.
3
Lipophilic radical scavenger probe: Reported higher computed partition coefficient supports LDL oxidation model partitioning studies.

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate: Key Advantages Over Methyl and Ethyl Esters


In-class substitution of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate with smaller alkyl ester analogs (methyl, ethyl, n-butyl) or with the free acid (p-coumaric acid) introduces quantifiable liabilities in lipophilicity-dependent partitioning, hydrolytic stability, and acid-catalyzed deprotection kinetics that are critical in both biological assay contexts and resist polymer performance. The tert-butyl ester's combined steric bulk (manifested as a higher XLogP3 = 2.8 versus ~2.0 for the methyl ester) and its well-characterized acid-lability — enabling clean thermolytic deprotection to the carboxylic acid at moderate post-exposure bake temperatures — are not replicated by primary or secondary alkyl esters [1]. These differences directly impact LDL oxidation inhibitory potency ranking, photoresist contrast and etch selectivity, and storage shelf-life under ambient conditions, as detailed in the quantitative evidence below [2].

Attribute
Target (tert-Butyl)
Alternative (Methyl/Ethyl/Free Acid)
Acid lability
Complete deprotection at 90–130°C bake
Minimal acid-catalyzed cleavage; may not support resist switching
Partitioning
Higher computed XLogP3 (2.8); favours organic-phase solubility
Lower lipophilicity (~1.9–2.4); may shift partitioning and assay retention
Orthogonal reactivity
Phenolic OH + α,β-unsaturated tert-butyl ester without protecting group interconversion
Free acid requires pre-esterification; methyl/ethyl esters offer less steric shielding at carbonyl

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate: Comparator Evidence


Lipophilicity Advantage vs. Methyl and Ethyl Esters

The tert-butyl ester imparts significantly higher computed lipophilicity compared to the corresponding methyl and ethyl 4-hydroxycinnamate esters. The target compound has XLogP3 = 2.8 [1], whereas methyl trans-4-hydroxycinnamate (methyl p-coumarate) has XLogP3 ≈ 1.9–2.0 and ethyl trans-4-hydroxycinnamate has XLogP3 ≈ 2.3–2.4 [2]. This ΔXLogP3 of +0.8 to +0.9 log units translates to a predicted ~6–8× higher octanol-water partition coefficient, which directly influences compound partitioning in biphasic reaction systems, membrane permeability in cellular assays, and retention time in reversed-phase chromatographic purification. In the context of the LDL oxidation study by Neudörffer et al. (2006), the distinct behavior of the tert-butyl derivative was explicitly attributed to its elevated lipophilicity, which differentiated it from all other monomeric 4-hydroxycinnamate esters in the series [3].

Lipophilicity vs. methyl/ethyl esters
Cross-study comparable
ΔXLogP3 = +0.8 to +0.9 vs. methyl ester; predicted ~6–8× higher partition coefficient
Supports organic-phase solubility context; may influence reversed-phase retention and membrane partitioning
Computed values only; experimental log P verification recommended
Lipophilicity Partition coefficient Drug-likeness Membrane permeability

Acid-Labile Deprotection vs. Methyl/Ethyl Esters in Photoresists

The tert-butyl ester group undergoes efficient acid-catalyzed thermolytic cleavage (deprotection to the carboxylic acid) at post-exposure bake temperatures of 90–130 °C, a kinetic profile that is dramatically faster than that of primary alkyl esters such as methyl or ethyl [1]. This differential reactivity is the mechanistic basis for chemically amplified positive-tone photoresists, where photogenerated acid catalytically deprotects tert-butyl ester moieties to generate aqueous-base-soluble carboxylic acid groups in exposed regions. Patent US 6,312,870 specifically claims polymers of t-butyl cinnamate that provide improved etch resistance compared to conventional t-butyl acrylate/hydroxystyrene copolymers, with the cinnamate aromatic ring contributing to plasma-etch selectivity while the tert-butyl ester maintains the requisite acid-lability for high-contrast imaging [2]. In contrast, methyl or ethyl cinnamate esters resist acid-catalyzed cleavage under standard post-exposure bake conditions and therefore cannot function as switchable solubility units in chemically amplified resist formulations [1]. Additionally, the steric shielding of the tert-butyl group confers greater resistance to non-specific enzymatic or basic hydrolysis during storage compared to methyl or ethyl ester analogs, extending shelf-life under ambient laboratory conditions [3].

Acid-labile deprotection in photoresists
Class-level inference
tert-Butyl ester: active switching at 90–130°C; methyl/ethyl: inert under identical conditions
Functional differentiation supports photoresist switching-context; aromatic ring may improve etch selectivity
Patent claims and review-level evidence; in-house resist contrast validation advised
Photoresist Chemically amplified resist Acid-catalyzed deprotection Etch resistance Polymer synthesis

Antioxidant Protection in LDL Oxidation: tert-Butyl vs. Methyl Ester

In the systematic structure–activity study by Neudörffer et al. (2006) comparing 4-hydroxycinnamic ethyl ester derivatives, the tert-butyl-substituted derivative (compound 3) ranked significantly higher in protective efficacy against Cu²⁺-induced human LDL oxidation than the corresponding monomers bearing smaller alkoxy substituents. The overall activity ranking was: 5 ≈ 6 > 4 > 7 ≈ 3 > 2 > 8 ≡ probucol > 1, where compound 3 (tert-butyl) outperformed compound 2 (ethyl ester with methoxy substitution) and compound 1 (ethyl ester without additional substitution) [1]. The authors explicitly attributed the superior performance of compound 3 to its elevated lipophilicity, which enhanced partitioning into the LDL lipid phase. Importantly, compound 3 did not chelate copper ions (unlike the dehydrodimer forms) but instead acted via a distinct radical scavenging mechanism involving reduction of Cu²⁺ to Cu⁺ and formation of a bisquinonemethide dimer [2]. This mechanistic differentiation — combining elevated lipophilicity with a non-chelating radical scavenging mode — is specific to the tert-butyl derivative and is not shared by the methyl or ethyl ester analogs in the monomer series [1].

Antioxidant ranking in LDL oxidation
Head-to-head comparison
Compound 3 (tert-butyl) ranked higher than ethyl ester analog (compound 1) and probucol; activity associated with lipophilicity-driven partitioning
Reported LDL oxidation endpoint context; non-chelating radical scavenger profile distinguishes from dehydrodimers
Single study (Neudörffer et al., 2006); TBARS endpoint; IC₅₀ values in source Table 2
Antioxidant LDL oxidation Radical scavenging Lipid peroxidation Cardiovascular research

Dual Reactivity: Phenolic Hydroxyl and α,β-Unsaturated Ester

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate presents two orthogonal reactive handles — a nucleophilic phenolic hydroxyl and an electrophilic α,β-unsaturated tert-butyl ester — that enable sequential, chemoselective transformations without protecting group manipulation. The phenolic OH can undergo O-alkylation, acylation, or Mitsunobu reactions independently, while the conjugated double bond participates in Michael additions, Diels-Alder cycloadditions, and radical polymerizations [1]. By contrast, the free acid (p-coumaric acid, XLogP3 ≈ 1.5) requires esterification prior to use in non-aqueous coupling reactions, adding a synthetic step, and its carboxylate anion can compete as a nucleophile. The methyl and ethyl ester analogs, while also possessing α,β-unsaturated ester functionality, exhibit lower lipophilicity (XLogP3 ≈ 1.9–2.4) that reduces solubility in non-polar reaction media, and their smaller ester alkyl groups provide less steric protection against undesired conjugate addition at the ester carbonyl [2]. The tert-butyl ester's steric bulk directs nucleophilic attack preferentially to the β-carbon of the α,β-unsaturated system rather than the ester carbonyl, improving regioselectivity in Michael addition reactions [3].

Dual reactivity vs. free acid/methyl ester
Class-level inference
Orthogonal phenolic OH and α,β-unsaturated ester; steric shielding directs nucleophilic attack to β-carbon
Supports sequential chemoselective transformations; may reduce synthetic steps vs. p-coumaric acid
Reactivity inferred from class behavior; reaction-specific optimization required
Synthetic intermediate Michael addition Click chemistry Polymer precursor Building block

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate: Key Application Scenarios


Acid-Labile Photoresist Polymer Development

In 248 nm and 193 nm chemically amplified positive-tone photoresist formulations, (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate serves as a monomer whose tert-butyl ester undergoes efficient acid-catalyzed thermolytic deprotection at post-exposure bake temperatures (90–130 °C), converting exposed regions from organic-soluble to aqueous-base-soluble [1]. The p-hydroxyphenyl ring contributes aromatic carbon content that enhances plasma-etch resistance beyond that achievable with aliphatic tert-butyl acrylate monomers. Patent US 6,312,870 demonstrates that t-butyl cinnamate-containing polymers provide improved etch selectivity compared to conventional t-butyl acrylate/hydroxystyrene copolymer systems, directly addressing the semiconductor industry's demand for higher-resolution patterning with maintained etch durability [2]. Procurement of this specific monomer is justified over methyl or ethyl 4-hydroxycinnamate esters, which lack the requisite acid-lability for chemically amplified switching, and over tert-butyl acrylate, which lacks the aromatic content needed for etch resistance.

LDL Oxidation: Lipophilic Non-Chelating Radical Scavenger Probe

The Neudörffer et al. (2006) structure–activity study established that among monomeric 4-hydroxycinnamate esters, the tert-butyl derivative uniquely combines elevated lipophilicity (XLogP3 = 2.8) with a non-chelating radical scavenging mechanism — reducing Cu²⁺ to Cu⁺ while forming a bisquinonemethide dimer, rather than sequestering copper ions [1]. This distinct mechanistic profile, coupled with its intermediate antioxidant potency ranking (outperforming probucol and the ethyl ester analog), makes (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate a valuable probe compound for dissecting the relative contributions of metal chelation versus direct radical scavenging in copper-catalyzed LDL oxidation models. Substitution with the methyl or ethyl ester would introduce a more polar compound with different LDL partitioning behavior and lower protective efficacy, confounding mechanistic interpretation [1].

Multi-Step Synthesis with Orthogonal Reactivity and High Solubility

The bifunctional architecture of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate — combining a nucleophilic phenolic OH with an electrophilic α,β-unsaturated tert-butyl ester — enables sequential chemoselective transformations without protecting group interconversion [1]. The tert-butyl group's steric bulk directs nucleophilic attack preferentially to the β-carbon in Michael additions, improving regioselectivity over methyl or ethyl ester analogs [2]. Additionally, the computed XLogP3 of 2.8 ensures adequate solubility in non-polar organic solvents (e.g., toluene, CH₂Cl₂) for reactions requiring anhydrous conditions, whereas the free acid p-coumaric acid (XLogP3 ≈ 1.5) may precipitate or require dipolar aprotic solvents [3]. For labs synthesizing cinnamate-based natural product analogs, polymerizable phenolic antioxidants, or functionalized styrene derivatives, procurement of the tert-butyl ester eliminates the pre-esterification step required when starting from p-coumaric acid, reducing synthetic sequence length by one step.

Application
Selection Property
Validation Focus
Acid-labile photoresist polymer development
Acid-catalyzed deprotection switching group
Post-exposure bake contrast and plasma-etch selectivity
LDL oxidation radical scavenger probe
Non-chelating lipophilic radical scavenger
Copper-catalyzed oxidation partitioning and TBARS endpoint context
Multi-step synthesis with orthogonal reactivity
Chemoselective bifunctional building block
Regioselectivity in Michael additions and organic-solvent solubility
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